molecular formula C13H15IO4 B12067434 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester

2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester

Cat. No.: B12067434
M. Wt: 362.16 g/mol
InChI Key: YDFZMDZNEIWMJZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is an organic compound that belongs to the class of malonic esters. Malonic esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. This particular compound features a benzyl ester and an iodomethyl ester group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester typically involves the alkylation of malonic acid derivatives. The process begins with the deprotonation of a di-ester of malonic acid using a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide, with subsequent hydrolysis and decarboxylation steps to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkoxides, alkyl halides, and strong acids or bases for hydrolysis. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions include substituted acetic acids, enols, and various derivatives depending on the nucleophiles used in substitution reactions .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester involves its ability to form enolates upon deprotonation. These enolates act as nucleophiles in various reactions, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is unique due to its specific ester groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and decarboxylation reactions makes it a valuable intermediate in the preparation of diverse chemical compounds .

Properties

Molecular Formula

C13H15IO4

Molecular Weight

362.16 g/mol

IUPAC Name

3-O-benzyl 1-O-(iodomethyl) 2,2-dimethylpropanedioate

InChI

InChI=1S/C13H15IO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

YDFZMDZNEIWMJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCI

Origin of Product

United States

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